O-(2-(trifluoromethoxy)benzyl)hydroxylamine
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Overview
Description
O-(2-(trifluoromethoxy)benzyl)hydroxylamine: is a chemical compound with the molecular formula C8H9ClF3NO2 and a molecular weight of 243.61 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a hydroxylamine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-(trifluoromethoxy)benzyl)hydroxylamine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: O-(2-(trifluoromethoxy)benzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Products with substituted trifluoromethoxy groups
Scientific Research Applications
O-(2-(trifluoromethoxy)benzyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2-(trifluoromethoxy)benzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
- O-(2-(trifluoromethyl)benzyl)hydroxylamine
- O-(2-(trifluoromethoxy)phenyl)hydroxylamine
- O-(2-(trifluoromethoxy)ethyl)hydroxylamine
Comparison: O-(2-(trifluoromethoxy)benzyl)hydroxylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H8F3NO2 |
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Molecular Weight |
207.15 g/mol |
IUPAC Name |
O-[[2-(trifluoromethoxy)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2 |
InChI Key |
KXFDYDJRBSVZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)OC(F)(F)F |
Origin of Product |
United States |
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